molecular formula C7H9Cl2FN2 B1434192 5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride CAS No. 1704064-94-7

5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride

Cat. No.: B1434192
CAS No.: 1704064-94-7
M. Wt: 211.06 g/mol
InChI Key: CGVZWWCPCOZXKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride is a chemical compound with the molecular formula C7H8ClFN2 It is a derivative of pyridine, characterized by the presence of chlorine and fluorine atoms on the pyridine ring, along with a dimethylamine group

Scientific Research Applications

5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and methodologies.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

    Medicine: It has potential applications in drug discovery and development. Researchers are exploring its use as a precursor in the synthesis of pharmaceutical compounds with therapeutic potential.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride typically involves the introduction of chlorine and fluorine atoms onto the pyridine ring, followed by the addition of a dimethylamine group. One common method involves the reaction of 5-chloro-3-fluoropyridine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the pyridine ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-fluoropyridine: Similar in structure but lacks the dimethylamine group.

    3-chloro-5-fluoro-N,N-dimethylpyridin-2-amine: Similar but with different positions of chlorine and fluorine atoms.

    5-chloro-3-fluoro-N-methylpyridin-2-amine: Similar but with only one methyl group on the amine.

Uniqueness

5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride is unique due to the specific combination of chlorine, fluorine, and dimethylamine groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClFN2.ClH/c1-11(2)7-6(9)3-5(8)4-10-7;/h3-4H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGVZWWCPCOZXKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=N1)Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
5-chloro-3-fluoro-N,N-dimethylpyridin-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.